2-Morpholin-4-ylethanesulfonate

Catalog No.
S617793
CAS No.
M.F
C6H12NO4S-
M. Wt
194.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholin-4-ylethanesulfonate

Product Name

2-Morpholin-4-ylethanesulfonate

IUPAC Name

2-morpholin-4-ylethanesulfonate

Molecular Formula

C6H12NO4S-

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/p-1

InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-M

SMILES

C1COCCN1CCS(=O)(=O)[O-]

Synonyms

2-(N-morpholino)ethanesulfonic acid, 2-(N-morpholino)ethanesulfonic acid, sodium salt, 2-morpholinoethanesulfonate, 4-morpholineethanesulfonate, MES compound

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-]

2-(N-morpholino)ethanesulfonate is an organosulfonate oxoanion and a MES. It is a conjugate base of a 2-(N-morpholino)ethanesulfonic acid and a 2-(N-morpholiniumyl)ethanesulfonate.

2-Morpholin-4-ylethanesulfonate (MES) is a zwitterionic Good’s buffer widely procured for its precise pH buffering capacity between 5.5 and 6.7. As a substituted aminosulfonic acid, it is structurally devoid of primary amines and reactive carboxylates, making it chemically inert in most bioconjugation workflows. Unlike traditional inorganic buffers, MES exhibits high water solubility, minimal UV absorbance above 230 nm, and membrane impermeability, establishing it as a critical baseline material for sensitive enzymatic assays, zero-length crosslinking protocols, and industrial bioprocessing where maintaining a stable, slightly acidic pH is non-negotiable [1].

Substituting MES with more common buffers like Tris, Phosphate, or Acetate often leads to catastrophic assay failure or reduced manufacturing yields. Tris contains a primary amine that acts as a competing nucleophile, completely quenching carbodiimide-based (EDC/NHS) bioconjugation reactions. Phosphate buffers form highly insoluble complexes with polyvalent metal ions (e.g., Ca2+, Mg2+, Cu2+), precipitating essential cofactors out of solution and artificially lowering metalloenzyme activity. Acetate, while buffering in a similar acidic range, introduces reactive carboxylates that interfere with crosslinking and can directly inhibit specific target enzymes. Consequently, MES is uniquely required when a non-coordinating, non-nucleophilic, slightly acidic environment is mandatory for process integrity [1].

EDC/NHS Bioconjugation Efficiency

In zero-length crosslinking workflows using EDC and NHS, the choice of buffer dictates the survival of the highly reactive O-acylisourea intermediate. MES buffer (pH 4.7–6.0) lacks primary amines and carboxylates, allowing the coupling reaction to proceed with maximum efficiency. In contrast, Tris buffer introduces massive molar excesses of primary amines, which directly attack the intermediate and quench the reaction, reducing target coupling efficiency to near zero. Phosphate buffers also decrease conjugation efficiency by reacting with EDC. Procurement of MES is therefore strictly required for high-yield antibody-drug conjugate (ADC) synthesis and nanoparticle functionalization [1].

Evidence DimensionEDC/NHS Target Coupling Efficiency
Target Compound DataOptimal yield (stable O-acylisourea intermediate half-life up to hours at pH 5-6)
Comparator Or BaselineTris buffer (near 0% target yield due to amine quenching); Phosphate buffer (reduced efficiency)
Quantified DifferenceMES prevents nucleophilic quenching, enabling >90% higher target conjugation yields compared to Tris.
ConditionsEDC/NHS activation at pH 5.0 - 6.0

Procuring MES prevents the total loss of expensive biologics and crosslinkers caused by amine-containing buffer interference.

Thermal pH Stability (dpKa/dT)

Buffer pH fluctuates with temperature, a critical variable in temperature-cycled assays and cold-room purifications. MES exhibits a relatively low temperature coefficient (dpKa/dT) of -0.011 pH units per °C. In contrast, Tris buffer has a highly sensitive dpKa/dT of -0.028 pH units per °C. This means that a Tris solution adjusted to pH 7.5 at 25°C will shift dramatically to pH ~8.1 at 4°C, potentially denaturing sensitive proteins or altering binding kinetics. MES provides more than double the thermal pH stability of Tris, making it the superior choice for assays requiring strict pH maintenance across temperature gradients [1].

Evidence DimensionTemperature Coefficient (dpKa/dT)
Target Compound Data-0.011 pH units/°C
Comparator Or BaselineTris buffer (-0.028 pH units/°C)
Quantified DifferenceMES shifts pH 60% less than Tris per degree Celsius of temperature change.
ConditionsAqueous buffer solution, 4°C to 37°C transitions

Reduces batch-to-batch variability and prevents pH-induced protein denaturation during cold-chain bioprocessing.

Metal Ion Complexation and Bioavailability

Many enzymatic processes and cell culture media require freely available divalent cations (e.g., Ca2+, Mg2+, Cu2+, Zn2+). Phosphate buffers readily coordinate these metals, forming highly insoluble complexes (e.g., calcium phosphate, Ksp ~10^-25) that precipitate out of solution, stripping the assay of essential cofactors. MES, as a sterically hindered zwitterionic buffer, exhibits negligible metal binding constants (log K < 1 for most physiological metals), ensuring that trace metals remain fully soluble and bioavailable. This non-coordinating property is a primary driver for selecting MES over inorganic buffers in metalloenzyme kinetics and hydroponic nutrient solutions [1].

Evidence DimensionMetal Ion Complexation (Precipitation Risk)
Target Compound DataNegligible binding (log K < 1); metals remain soluble
Comparator Or BaselinePhosphate buffer (forms insoluble precipitates with Ca2+, Mg2+, Cu2+)
Quantified DifferenceMES maintains 100% metal bioavailability, whereas phosphate causes near-total precipitation of polyvalent cations.
ConditionsPhysiological concentrations of divalent cations at pH 5.5 - 6.5

Eliminates the risk of false negatives in enzyme assays and prevents scaling in industrial bioreactors caused by metal precipitation.

EDC/NHS Bioconjugation and Crosslinking

Because MES completely lacks primary amines and carboxylates, it is the mandatory buffer for the activation of carboxylic acids by EDC. It is universally procured for synthesizing antibody-drug conjugates, immobilizing proteins onto carboxylated magnetic beads, and crosslinking peptides without the nucleophilic quenching seen with Tris or the efficiency reduction seen with phosphate [1].

Metalloenzyme Kinetics and Structural Biology

Due to its negligible metal-binding affinity, MES is the preferred slightly acidic buffer for assays involving metal-dependent enzymes (e.g., kinases, cellulases, matrix metalloproteinases). It ensures that doped metal cofactors (Mg2+, Zn2+, Cu2+) remain fully bioavailable rather than precipitating out of solution, a common failure mode when using phosphate buffers [2].

Plant Tissue Culture and Hydroponic Media

MES is heavily procured for agricultural biotechnology and hydroponic nutrient solutions. Its optimal buffering range (pH 5.5–6.7) perfectly matches the slightly acidic requirements of plant root zones (e.g., Arabidopsis models). Furthermore, its low toxicity and inability to precipitate essential trace minerals make it superior to inorganic buffering agents [3].

Cation-Exchange Chromatography

At its working pH, MES is zwitterionic and carries a net negative charge that does not bind to cation-exchange resins. This allows it to be used as a highly effective running buffer for the purification of basic proteins, where amine-containing buffers like Tris would compete for binding sites on the column [4].

XLogP3

-3.6

Wikipedia

2-(N-morpholino)ethanesulfonate

Dates

Last modified: 02-18-2024

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